N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine
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Overview
Description
(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a quinazolinyl group, an acyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of the quinazolinyl group, the acylation reaction, and the coupling with phenylpropanoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by water radical cations under ambient conditions.
Reduction: Specific reducing agents can be used to modify the quinazolinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Heparinoids: These compounds share some structural similarities but are primarily used for their anticoagulant properties.
Uniqueness
(2S)-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-17(21-16(19(25)26)10-13-6-2-1-3-7-13)11-22-12-20-15-9-5-4-8-14(15)18(22)24/h1-9,12,16H,10-11H2,(H,21,23)(H,25,26)/t16-/m0/s1 |
InChI Key |
SSSABMODNNUTPX-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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